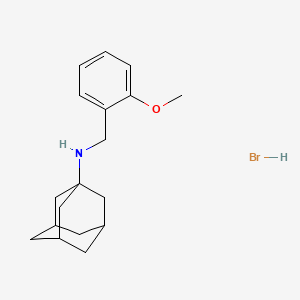
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide
Descripción general
Descripción
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide is a chemical compound that belongs to the class of adamantane derivatives It is characterized by the presence of an adamantane core structure, which is a tricyclic hydrocarbon, and a methoxybenzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.1^3,7]decane.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-methoxybenzyl chloride with 1-adamantanamine in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Neuropharmacology: The compound is investigated for its effects on neurotransmitter systems, including dopamine and serotonin pathways. It has shown potential as a modulator of these systems, which could be beneficial in treating psychiatric disorders.
Chemical Biology: Researchers use this compound to study the structure-activity relationships of adamantane derivatives and their interactions with biological targets.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly the dopamine and serotonin pathways. The compound binds to receptors and transporters associated with these neurotransmitters, altering their release and reuptake. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating psychiatric and neurodegenerative disorders.
Comparación Con Compuestos Similares
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide can be compared with other similar compounds, such as:
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease. Unlike this compound, memantine primarily acts as an NMDA receptor antagonist.
Amantadine: An antiviral and antiparkinsonian drug that also belongs to the adamantane class. It differs in its mechanism of action, primarily affecting dopamine release and reuptake.
Rimantadine: An antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
This compound is unique due to its specific structural features and its potential dual action on both dopamine and serotonin systems. This dual action distinguishes it from other adamantane derivatives, which typically target a single neurotransmitter system.
Similar Compounds
- Memantine
- Amantadine
- Rimantadine
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,13-15,19H,6-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOXQSDPLUOYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)
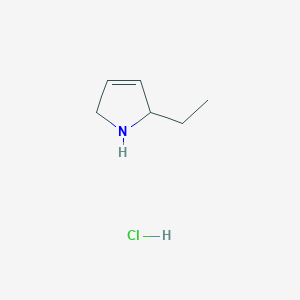

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)
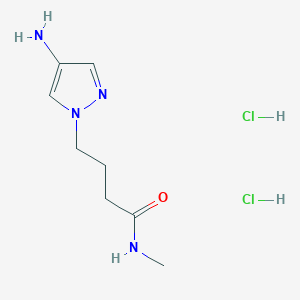


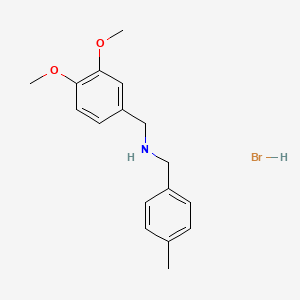
amine hydrobromide](/img/structure/B3107179.png)
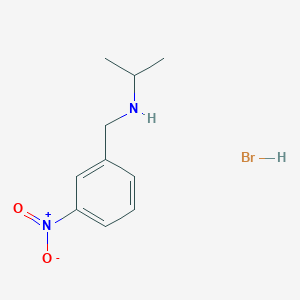
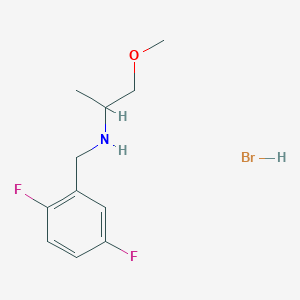
![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3107219.png)
amine hydrochloride](/img/structure/B3107228.png)
